molecular formula C3H8ClF2N B1349931 2,2-Difluoropropylamine hydrochloride CAS No. 868241-48-9

2,2-Difluoropropylamine hydrochloride

Cat. No.: B1349931
CAS No.: 868241-48-9
M. Wt: 131.55 g/mol
InChI Key: IDJKGOWDPKVIBR-UHFFFAOYSA-N
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Description

2,2-Difluoropropylamine hydrochloride is an organic compound with the molecular formula C3H7F2N·HCl. It is a colorless solid that is soluble in both organic solvents and water. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoropropylamine hydrochloride typically involves the reaction of 2,2-difluoropropylamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The general reaction can be represented as follows:

C3H7F2N+HClC3H7F2NHClC3H7F2N + HCl \rightarrow C3H7F2N·HCl C3H7F2N+HCl→C3H7F2N⋅HCl

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoropropylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoropropylamine oxides, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

2,2-Difluoropropylamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of polymers and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoropropylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can form strong bonds with these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

  • 2,2-Difluoroethylamine hydrochloride
  • 2,2-Difluorobutylamine hydrochloride
  • 2,2-Difluoroisopropylamine hydrochloride

Comparison: Compared to these similar compounds, 2,2-Difluoropropylamine hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. For example, the presence of two fluorine atoms in the propylamine backbone can enhance its reactivity and stability in various chemical reactions.

Properties

IUPAC Name

2,2-difluoropropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7F2N.ClH/c1-3(4,5)2-6;/h2,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJKGOWDPKVIBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80962273
Record name 2,2-Difluoropropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80962273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

421-00-1, 868241-48-9
Record name 2,2-Difluoropropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80962273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Difluoropropylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 421-00-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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